

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate*

Cat. No.: B153135

[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate**: Properties and Applications

Introduction

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a key heterocyclic building block widely utilized in medicinal chemistry and organic synthesis. Its unique spirocyclic scaffold, which incorporates a four-membered azetidine ring fused to a six-membered piperidine ring, provides a rigid and three-dimensionally complex structure. This distinct architecture is of significant interest to drug development professionals for designing novel therapeutic agents with optimized pharmacological profiles. The presence of a Boc-protected amine and a free secondary amine at strategic positions allows for selective functionalization, making it a versatile intermediate in the synthesis of complex molecules.^{[1][2]} This guide offers a comprehensive overview of its chemical properties, synthetic applications, and handling protocols, tailored for researchers and scientists in the field.

Chemical Structure and Identifiers

The structural foundation of this molecule is the diazaspiro[3.5]nonane core. The *tert*-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen at the 7-position, leaving the nitrogen at the 2-position available for synthetic modification.

Caption: Chemical structure of **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	896464-16-7 [3]
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₂ [3]
Molecular Weight	226.32 g/mol [3]
IUPAC Name	tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate [3]
InChI	InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12/h13H,4-9H2,1-3H3 [3]
InChIKey	NRADOPGBTAJXKB-UHFFFAOYSA-N [3]

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC2[\[3\]](#) |

Physicochemical Properties

This compound is typically supplied as a liquid, ranging from colorless to light yellow.[\[1\]](#) Its properties make it suitable for a variety of reaction conditions common in organic synthesis.

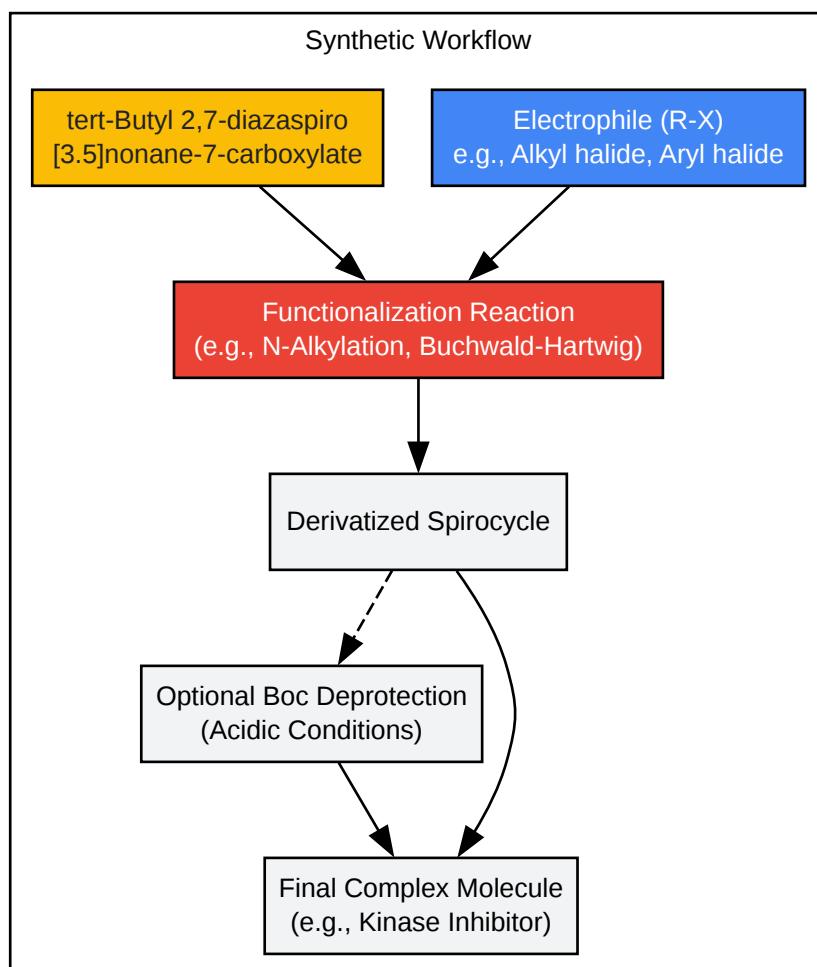
Table 2: Physicochemical Data

Property	Value	Source(s)
Physical Form	Liquid / Oil	[4]
Color	Colorless to Light yellow	[1] [4]
Boiling Point	~170-180 °C (Predicted: 319 °C)	[1] [4]
Density	~0.99 - 1.08 g/mL	[1] [4]
Solubility	Soluble in common organic solvents like ethanol, DMF, and dichloromethane.	[1]
pKa	10.68 ± 0.20 (Predicted)	[4]

| Storage Temperature | 2-8°C, often under an inert atmosphere. | [\[2\]](#)[\[4\]](#) |

Spectroscopic Data

Full characterization of **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** is confirmed through standard spectroscopic methods. While the raw data is proprietary to suppliers, typical analytical data includes ¹H NMR, ¹³C NMR, and Mass Spectrometry, which are available from various chemical suppliers upon request.[\[5\]](#)[\[6\]](#)[\[7\]](#)


Reactivity and Synthetic Applications

The synthetic utility of **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** stems from the differential reactivity of its two nitrogen atoms. The nitrogen at position 7 is protected by a Boc group, which is stable under many reaction conditions but can be readily removed with acid. The secondary amine at position 2 is nucleophilic and serves as the primary site for derivatization.

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[\[1\]](#)[\[2\]](#) Its rigid spirocyclic core is a desirable feature for constraining the conformation of drug candidates, potentially improving binding affinity and selectivity.

Key Applications:

- Kinase Inhibitors: It is used as a reagent in the synthesis of potent and selective RET kinase inhibitors and CDK4/6 inhibitors, which are targets in cancer therapy.[4][8]
- PROTACs: The isomeric form, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[9]
- Chemokine Receptor Modulators: Related diazaspiro[3.5]nonane structures are used to synthesize compounds that modulate the activity of chemokine receptors like CCR3 and CCR5, which are implicated in HIV infection and inflammatory diseases.[10]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of the spirocyclic building block.

Synthesis Method Overview

The synthesis of **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** is a multi-step process. One patented method involves the construction of the spirocyclic core followed by protection of one of the nitrogen atoms.^[11] A general, high-level overview of a synthetic approach is as follows:

- Ring Formation: Construction of a precursor molecule containing the necessary carbon framework.
- Cyclization: Intramolecular reactions to form the spirocyclic diaza-nonane skeleton.
- Boc Protection: Selective protection of one of the amine groups with Boc anhydride (di-tert-butyl dicarbonate) to yield the final product.^[11]

Experimental Protocol: N-Alkylation (Illustrative)

This section provides a generalized, illustrative protocol for the N-alkylation of the secondary amine, a common reaction for this building block. Note: This is a conceptual workflow and must be adapted and optimized for specific substrates and scales.

Objective: To couple an alkyl halide (R-X) to the secondary amine of **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate**.

Materials:

- **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate**
- Alkyl halide (e.g., benzyl bromide)
- A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, or potassium carbonate, K_2CO_3)
- Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- Setup: To a dry round-bottom flask under an inert atmosphere, add **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** (1.0 eq.).
- Dissolution: Dissolve the starting material in the anhydrous solvent.
- Base Addition: Add the base (1.5-2.0 eq.) to the solution.
- Electrophile Addition: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
 - Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Safety and Handling

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate and its hydrochloride salt are classified as hazardous.^{[3][12]} Adherence to standard laboratory safety practices is mandatory.

Hazard Identification:

- H302: Harmful if swallowed.^{[3][13]}
- H315: Causes skin irritation.^{[3][13]}

- H319: Causes serious eye irritation.[3][13]
- H335: May cause respiratory irritation.[3][13]

Safe Handling Precautions:

- Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[12][14]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][14]
- Contact Avoidance: Avoid all personal contact, including inhalation of vapors or dust and contact with skin and eyes.[1][12]
- Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]

Storage:

- Store in a tightly sealed container in a refrigerator (2-8°C).[4]
- Some suppliers recommend storage under an inert gas.[2]

First Aid Measures:

- If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[14]
- If on Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[13][14]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12][13]
- If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support. [13]

References

- ChemBK. tert-Butyl 2,7-diazaspiro[3.

- PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-1-formylester.
- PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- Aotech. Cas 1023301-84-9,tert-Butyl2,7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | C12H22N2O2 | CID 24820512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate CAS#: 896464-16-7 [amp.chemicalbook.com]
- 5. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate(896464-16-7) 1H NMR spectrum [chemicalbook.com]
- 6. 1023301-84-9|tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 7. 896464-16-7 | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | Amides | Ambeed.com [ambeed.com]
- 8. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | 896464-16-7 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 11. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153135#tert-butyl-2-7-diazaspiro-3-5-nonane-7-carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com